N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS No.: 946312-28-3
Cat. No.: VC4534833
Molecular Formula: C21H24ClN3O2
Molecular Weight: 385.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946312-28-3 |
|---|---|
| Molecular Formula | C21H24ClN3O2 |
| Molecular Weight | 385.89 |
| IUPAC Name | N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C21H24ClN3O2/c1-14-17(22)6-3-7-18(14)24-21(27)20(26)23-11-10-15-8-9-19-16(13-15)5-4-12-25(19)2/h3,6-9,13H,4-5,10-12H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | IBAFDMCFFRTRDE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Introduction
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chloro-substituted aromatic ring and a tetrahydroquinoline moiety, contributing to its unique properties. This compound belongs to the class of amides and heterocyclic compounds, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step reactions. These processes often require specific conditions such as temperature, solvent choice, and reagent selection to optimize yield and purity. While detailed synthesis protocols for this exact compound are not widely documented, similar compounds are synthesized using methods that involve the reaction of appropriate amines with carboxylic acid derivatives or acid chlorides in the presence of suitable catalysts or bases.
Potential Applications in Medicinal Chemistry
This compound has potential applications in drug development due to its unique structural features, which may allow it to interact with specific biological targets. The presence of a chloro group and a tetrahydroquinoline ring can enhance binding affinity and specificity towards target proteins, making it a candidate for further research in medicinal chemistry.
Table: Potential Biological Activities of Similar Compounds
| Compound Feature | Potential Biological Activity |
|---|---|
| Chloro-substituted aromatic ring | Enhanced binding affinity to target proteins |
| Tetrahydroquinoline moiety | Specificity towards certain biochemical pathways |
| Amide functional group | Reactivity and potential enzyme inhibition |
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